6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
Description
6-(5-Chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a bicyclic heterocyclic compound featuring a pyrrolopyridine core fused with a benzenesulfonyl substituent. The 5-chloro-2-methylbenzenesulfonyl group enhances binding affinity and pharmacokinetic (PK) properties, such as solubility and metabolic stability, making it a promising candidate for therapeutic development .
Properties
IUPAC Name |
6-(5-chloro-2-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-10-4-5-12(15)7-14(10)20(18,19)17-8-11-3-2-6-16-13(11)9-17/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCLFTSZNZSWJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC3=C(C2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactionsThis can be achieved through a series of reactions including cyclization, sulfonylation, and chlorination under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings .
Scientific Research Applications
6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrrolo[3,4-b]pyridine core is a common motif in drug discovery. Below is a detailed comparison of 6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine with analogous compounds, focusing on structural variations, biological activity, and pharmacological profiles.
Table 1: Key Structural and Pharmacological Comparisons
Structural and Functional Insights
- Sulfonyl vs. Carbonyl Groups : The target compound’s 5-chloro-2-methylbenzenesulfonyl group confers superior metabolic stability compared to carbonyl-containing analogs (e.g., BMS-767778) by resisting enzymatic hydrolysis . However, BMS-767778’s dimethylacetamide moiety enhances DPP4 binding affinity, highlighting the trade-off between stability and potency.
- Trifluoromethyl vs. Chloro Substituents : The trifluoromethyl derivative exhibits higher lipophilicity but lower solubility than the target compound, underscoring the role of chloro groups in balancing hydrophobicity and bioavailability.
- Benzyl vs. Sulfonyl Groups : The benzyl-substituted analog is prone to oxidative metabolism, whereas the sulfonyl group in the target compound reduces cytochrome P450-mediated degradation .
Pharmacokinetic and Developability Profiles
Biological Activity
6-(5-Chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[3,4-b]pyridine core with a sulfonyl group attached to a chlorinated aromatic ring. Its molecular formula is C12H10ClN2O2S, and it has a molecular weight of approximately 270.73 g/mol.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer progression.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Kinase Inhibition | Significant inhibition of kinase activity | |
| Antimicrobial | Effective against Staphylococcus aureus | |
| Anti-inflammatory | Reduced cytokine production |
Case Studies
- Cancer Research : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines. Results indicated that it significantly reduced cell viability in breast cancer cells (MCF-7) and colon cancer cells (HT-29), suggesting potential as an anti-cancer agent .
- Antimicrobial Testing : In a clinical microbiology study, the compound was tested against common pathogens. It demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria, particularly showing potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) .
- Inflammation Model : In an animal model of inflammation, administration of the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases .
Research Findings
Recent studies have focused on optimizing the synthesis of this compound and enhancing its biological profile through structural modifications. Efforts to improve solubility and bioavailability are ongoing, with preliminary findings suggesting that derivatives may exhibit enhanced activity.
Table 2: Comparative Analysis of Derivatives
| Derivative Name | Biological Activity | Solubility |
|---|---|---|
| 6-(5-Chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine | Moderate anti-cancer activity | Low |
| 6-(4-Fluoro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine | High anti-cancer activity | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
